Home > Products > Screening Compounds P60375 > Androst-5-ene-3,6,17-triol
Androst-5-ene-3,6,17-triol -

Androst-5-ene-3,6,17-triol

Catalog Number: EVT-13928244
CAS Number:
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of androst-5-ene-3,6,17-triol can be achieved through several methods. One prominent route involves the hydroboration of dehydroepiandrosterone followed by oxidation:

  1. Stage 1: Hydroboration - Dehydroepiandrosterone is dissolved in tetrahydrofuran and treated with borane-tetrahydrofuran complex at low temperatures (-20 °C) under an inert atmosphere for about three hours.
  2. Stage 2: Oxidation - After hydroboration, sodium peroxoborate tetrahydrate is added in water at room temperature to oxidize the intermediate product.

This method has been reported to yield approximately 70% of the desired triol .

Molecular Structure Analysis

The molecular structure of androst-5-ene-3,6,17-triol features a steroid backbone with three hydroxyl groups located at the 3β, 6α, and 17β positions. The structural representation can be summarized as follows:

  • Chemical Formula: C19H30O3C_{19}H_{30}O_{3}
  • Molecular Weight: 306.446 g/mol
  • Density: Approximately 1.19 g/cm³
  • Boiling Point: 449.8 °C at 760 mmHg

The compound's three-dimensional structure can be visualized using molecular modeling software that displays its stereochemistry and functional groups .

Chemical Reactions Analysis

Androst-5-ene-3,6,17-triol participates in various chemical reactions typical for steroid compounds:

  1. Hydroxylation Reactions: The presence of hydroxyl groups allows for further modifications via hydroxylation.
  2. Oxidation and Reduction: The triol can undergo oxidation to form ketones or reduction to yield more saturated derivatives.
  3. Aromatization: Under certain conditions, it may be converted into estrogenic compounds through aromatization processes involving enzymes such as aromatase .

These reactions are significant for both synthetic applications and understanding its metabolic pathways.

Mechanism of Action

Androst-5-ene-3,6,17-triol exhibits weak androgenic and estrogenic activities but does not bind significantly to traditional hormone receptors such as androgen or estrogen receptors. Its mechanism of action may involve modulation of signaling pathways rather than direct receptor activation. Studies suggest that it may influence metabolic processes related to glucose tolerance and insulin sensitivity, indicating potential therapeutic roles in conditions like type 2 diabetes .

Physical and Chemical Properties Analysis

The physical properties of androst-5-ene-3,6,17-triol include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to light and extreme pH levels.
  • Reactivity: Reacts with oxidizing agents due to the presence of hydroxyl groups, leading to potential degradation products.

These properties are crucial for its handling in laboratory settings and potential applications .

Applications

Androst-5-ene-3,6,17-triol has several scientific uses:

  1. Research on Hormonal Activity: It serves as a model compound in studies investigating androgenic and estrogenic activities.
  2. Clinical Research: Investigated for its potential benefits in metabolic disorders such as impaired glucose tolerance and type 2 diabetes due to its effects on insulin sensitivity .
  3. Synthetic Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biosynthesis and Metabolic Pathways

Role of Dehydroepiandrosterone (DHEA) as a Precursor in Steroidogenesis

Dehydroepiandrosterone (DHEA) serves as the primary precursor for the biosynthesis of Androst-5-ene-3β,6α/β,17β-triol and related C19 steroids. As the most abundant circulating steroid in humans, DHEA reaches plasma concentrations up to 10 µM, dwarfing those of classical sex steroids. This adrenal-derived steroid (sulfated as DHEA-S) undergoes tissue-specific modifications via intracrine pathways to generate bioactive metabolites [5] [7]. The transformation to triol structures involves sequential hydroxylations at C-6 and C-17 positions while retaining the Δ⁵-bond configuration. This pathway represents a divergent route from classical androgen/estrogen synthesis, potentially generating metabolites with unique immunological or regulatory functions [1] [8]. The adrenal origin of precursor steroids establishes a critical link between hypothalamic-pituitary-adrenal (HPA) axis activity and peripheral steroid metabolism [2] [4].

Enzymatic Hydroxylation Mechanisms at C-3, C-6, and C-17 Positions

The biosynthesis of Androst-5-ene-3β,6α/β,17β-triol requires sequential enzymatic modifications at specific carbon positions:

  • C-3 position: The 3β-hydroxyl group originates directly from DHEA, stabilized by 3β-hydroxysteroid dehydrogenase (3β-HSD) activity that prevents oxidation during subsequent modifications [6].
  • C-6 hydroxylation: Mediated by cytochrome P450 enzymes (CYP3A subfamily) through NADPH-dependent monooxygenation. This step exhibits stereospecific variability, generating both 6α-hydroxy and 6β-hydroxy epimers with potentially distinct biological activities [8].
  • C-17 reduction: Catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms, particularly AKR1C3, which reduces the 17-keto group of DHEA to a 17β-hydroxyl using NADPH as a cofactor. This conversion is thermodynamically favored under physiological reducing conditions [6] [10].

Table 1: Enzymatic Modifications in Androst-5-ene-3β,6α/β,17β-triol Biosynthesis

Carbon PositionChemical ModificationPrimary Enzyme ClassesCofactor Requirement
C-3Retention of β-hydroxyl3β-HSDNAD⁺ avoidance
C-6HydroxylationCYP3A isoformsNADPH, O₂
C-17Keto-reduction17β-HSD (AKR1C3)NADPH

Tissue-Specific Expression of CYP Enzymes and 17β-Hydroxysteroid Dehydrogenase Isoforms

The tissue distribution of steroid-metabolizing enzymes dictates regional specialization in triol production:

  • CYP3A4/5: Predominantly hepatic enzymes responsible for C-6 hydroxylation. Extrahepatic expression occurs in intestinal mucosa, creating a first-pass metabolic barrier for circulating DHEA [8].
  • AKR1C3 (17β-HSD type 5): Highly expressed in prostate, mammary, and adipose tissues. This enzyme exhibits dual functionality, catalyzing both 17-keto reduction and 3-keto reduction in steroid metabolism [6] [10].
  • CYP7B1 (oxysterol 7α-hydroxylase): While primarily involved in 7α-hydroxylation of DHEA, its expression pattern in brain, liver, and reproductive tissues suggests potential functional overlap in triol metabolism [2] [8].

Peripheral tissues lacking complete steroidogenic pathways leverage these enzymes for intracrine biosynthesis of active steroids from circulating precursors. This compartmentalization allows localized production of Androst-5-ene-3β,6α/β,17β-triol without significantly impacting systemic steroid concentrations [5] [6].

Interconversion Dynamics Between 6α- and 6β-Hydroxy Epimers

The C-6 hydroxyl group exhibits stereochemical lability, enabling interconversion between epimeric forms:

  • Epimerization mechanism: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) facilitates the reversible oxidation/reduction at C-6, enabling bidirectional conversion between 6α-hydroxy and 6β-hydroxy forms. This enzymatic activity typically shows tissue-specific directionality – predominantly reductive in liver and oxidative in kidney [8].
  • Equilibrium factors: The 6α:6β ratio is influenced by cellular redox state (NADP⁺/NADPH balance), pH microenvironment, and enzyme expression patterns. Under physiological conditions, the 6β-epimer predominates (60-70% of total) due to thermodynamic stability [8].
  • Biological implications: Epimeric variants demonstrate differential receptor interactions and metabolic clearance rates. The 6β-hydroxy form shows higher affinity for hepatic detoxification enzymes (UGTs and SULTs), accelerating its conjugation and excretion compared to the 6α-epimer [8].

Table 2: Characteristics of Androst-5-ene-3β,6α/β,17β-triol Epimers

Parameter6α-Hydroxy Epimer6β-Hydroxy Epimer
Relative Abundance~30-40%~60-70%
Metabolic StabilityHigher resistance to UGTsRapid glucuronidation
Redox SensitivitySensitive to NADP⁺ levelsStable at physiological pH
Tissue DistributionAdrenal > BrainLiver > Kidney

Comparative Analysis of Metabolic Flux in Adrenal vs. Peripheral Tissues

The contribution of different tissues to triol production varies significantly:

  • Adrenal synthesis: Direct C-6 hydroxylation occurs minimally in adrenal cortex (<5% of total flux). The zona reticularis primarily generates DHEA-S for export rather than further metabolism to triols [6] [8].
  • Hepatic metabolism: The liver processes ~70% of circulating DHEA through multiple parallel pathways, with C-6 hydroxylation accounting for 15-20% of hepatic DHEA metabolites. This organ exhibits the highest absolute production of 6-hydroxylated androstenes [8].
  • Peripheral tissues: Brain, prostate, and adipose tissue contribute disproportionately to bioactive triol generation relative to their mass. These tissues leverage localized enzyme expression (AKR1C3 and CYP3A isoforms) to convert DHEA to triols for autocrine/paracrine signaling. The prostate microenvironment favors the 5α-dione pathway, potentially shunting metabolism away from triol formation [6] [10].
  • Quantitative flux analysis: Isotopic tracer studies reveal that <2% of circulating DHEA converts to 6-hydroxylated triols daily. However, this represents substantial molar production (~0.5-1.0 mg/day) due to high precursor availability [8].

The metabolic fate of DHEA demonstrates significant sexual dimorphism: females exhibit 30-40% higher conversion to 6-hydroxylated products, potentially linked to estrogen-mediated induction of hepatic CYP enzymes [8]. Additionally, the hypothalamic-pituitary-adrenal axis regulates precursor availability, as evidenced by 2-3 fold increases in 6-hydroxy metabolites following ACTH stimulation [2] [4].

Table 3: Tissue-Specific Contributions to Androst-5-ene-3β,6α/β,17β-triol Biosynthesis

TissueRelative Contribution (%)Dominant PathwayKey Regulatory Factors
Liver65-75%Direct C-6 hydroxylation of DHEACYP3A4 induction, PPARα activation
Brain10-15%Sequential C-17 reduction then C-6 hydroxylationNeurosteroid demand, GABAergic activity
Adipose5-10%Alternative hydroxylation pathwaysObesity status, insulin sensitivity
Prostate<5%Minor pathway vs. 5α-reductionAndrogen receptor status, 5α-reductase expression
Adrenal<2%Limited direct synthesisACTH stimulation, zona reticularis function

Properties

Product Name

Androst-5-ene-3,6,17-triol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1

InChI Key

NIDCVAGWUPRSFF-JIOOIZBISA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.